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methyl coenzyme M - 53501-90-9

methyl coenzyme M

Catalog Number: EVT-1557130
CAS Number: 53501-90-9
Molecular Formula: C3H8O3S2
Molecular Weight: 156.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methyl-CoM is a S-substituted coenzyme M. It is a conjugate acid of a methyl-CoM(1-).
Overview

Methyl coenzyme M is a crucial cofactor in the metabolism of methanogenic archaea and certain bacteria, playing a vital role in the conversion of carbon substrates into methane. This compound is integral to both methanogenesis and the anaerobic oxidation of methane, facilitating key biochemical reactions that contribute to the global carbon cycle. Methyl coenzyme M is chemically characterized as methyl-2-mercaptoethanesulfonate, with the formula CH3 S CH2 CH2 SO3\text{CH}_3\text{ S CH}_2\text{ CH}_2\text{ SO}_3^{-} .

Source and Classification

Methyl coenzyme M is predominantly found in methanogenic microorganisms, such as Methanothermobacter marburgensis, and in anaerobic methane-oxidizing bacteria. It is classified as a thioether and a sulfonate, which enhances its solubility in aqueous environments. The compound was first identified during studies on methanogenesis in the 1970s .

Synthesis Analysis

Methods and Technical Details

Methyl coenzyme M is synthesized through a series of enzymatic reactions involving precursors such as coenzyme M and various methyl donors. The biosynthetic pathway typically includes:

  1. Formation of Coenzyme M: This involves the condensation of cysteine and 2-phosphoethanolamine.
  2. Methylation: The methylation of coenzyme M occurs via methyltransferases, which transfer methyl groups from various substrates, including methanol or methylated compounds.

The synthesis process can be influenced by environmental factors such as substrate availability and microbial community composition .

Molecular Structure Analysis

Structure and Data

Methyl coenzyme M features a unique molecular structure characterized by:

  • A thiol group (SH-SH), which serves as the primary site for reactivity.
  • A sulfonate group (SO3-SO_3^{-}), which enhances its solubility in water.

The three-dimensional structure allows it to interact effectively with enzymes involved in methane production. Notably, it forms a thioether bond that is crucial for its function in enzymatic reactions .

Chemical Reactions Analysis

Reactions and Technical Details

Methyl coenzyme M participates primarily in two significant biochemical reactions:

  1. Methanogenesis: In this process, methyl coenzyme M reacts with coenzyme B (7-thioheptanoylthreonine phosphate) to produce methane and a heterodisulfide:
    CH3 S CoM+HS CoBCH4+CoB S S CoM\text{CH}_3\text{ S CoM}+\text{HS CoB}\rightarrow \text{CH}_4+\text{CoB S S CoM}
    This reaction is catalyzed by methyl coenzyme M reductase, an enzyme that utilizes nickel-containing cofactor F430 .
  2. Alkene Metabolism: In certain bacteria, methyl coenzyme M is involved in converting alkenes into less toxic products by reacting with epoxides formed during alkene oxidation .
Mechanism of Action

Process and Data

The mechanism of action of methyl coenzyme M reductase involves several key steps:

  • Substrate Binding: The binding of methyl coenzyme M to the active site of the enzyme facilitates the formation of a ternary complex with coenzyme B.
  • Electron Transfer: The reaction proceeds through a series of intermediates, including potential methyl radical or nickel-thiolate complexes.
  • Product Formation: Methane is released as a product, regenerating the enzyme for subsequent catalytic cycles.

Recent studies suggest that the reaction mechanism may involve a radical pathway rather than traditional intermediates like methyl-nickel(III) species .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methyl coenzyme M exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its sulfonate group.
  • Reactivity: The thiol group makes it reactive towards electrophiles, facilitating its role in various biochemical pathways.
  • Stability: While stable under physiological conditions, it can be sensitive to oxidative environments which may affect its functionality .
Applications

Scientific Uses

Methyl coenzyme M is primarily used in scientific research focused on:

  • Methane Production Studies: Understanding its role in methanogenesis helps elucidate microbial ecology and energy flow in anaerobic environments.
  • Biotechnological Applications: Research into using methanogenic pathways for biofuel production leverages the enzymatic processes involving methyl coenzyme M.
  • Environmental Science: Investigating its role contributes to understanding methane emissions and their impact on climate change .
Structural and Functional Characterization of Methyl-Coenzyme M Reductase (MCR)

Quaternary Architecture of MCR

Heterotrimeric Subunit Composition (α, β, γ) and α₂β₂γ₂ Dimer Configuration

Methyl-coenzyme M reductase (MCR) is a 275–300 kDa heterohexameric complex organized as an α₂β₂γ₂ dimer of trimers. Each trimer consists of subunits McrA (α, ~61 kDa), McrB (β, ~46.7 kDa), and McrG (γ, ~29.6 kDa). This arrangement creates two symmetrical active sites positioned at the interface of the α, β, and γ subunits from opposing trimers [1] [4] [8]. The α subunit harbors the coenzyme F430 binding site and coordinates substrate entry, while β and γ stabilize the dimer interface and participate in channel formation [4] [5].

Table 1: Subunit Composition of MCR

SubunitGeneMolecular WeightPrimary Function
α (McrA)mcrA61 kDaBinds F430; catalytic core
β (McrB)mcrB46.7 kDaStructural stability; channel formation
γ (McrG)mcrG29.6 kDaSubstrate positioning; complex assembly

Hydrophobic Substrate Channels and Active-Site Topography

Each active site is accessible via a 50 Å-long hydrophobic channel that originates at the enzyme surface and terminates at F430. This channel excludes water, ensuring an anaerobic environment for methane generation. The narrowest segment (4 Å diameter) acts as a selectivity filter, permitting entry only of linear substrates like methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (CoB-SH) [4] [5] [8]. Mutagenesis studies confirm that residues lining the channel (e.g., αPhe⁴³⁰, αTyr³³³) undergo conformational shifts to "lock" substrates near F430 after binding [4].

Cryo-EM Insights into Conformational Dynamics

Recent cryo-electron microscopy (cryo-EM) analyses at 1.8–2.1 Å resolution reveal ATP-driven conformational changes in the MCR activation complex. Upon ATP binding, the A2 component (an ATP-binding cassette protein) induces a 12° rotation in McrB, widening the substrate channel by 3.5 Å. This facilitates F430 accessibility and electron transfer from iron-sulfur clusters [1] [5]. Additionally, McrD—an assembly chaperone—binds asymmetrically to immature MCR, displacing McrA helices to enable F430 insertion [3].

Role of Coenzyme F430 in Catalysis

Nickel Tetrahydrocorphinoid Structure and Redox States (Ni(I), Ni(II), Ni(III))

Coenzyme F430 is a nickel-containing tetrahydrocorphinoid with a saddle-shaped macrocycle. Unlike heme, it lacks conjugated double bonds and features a pentacyclic ring system that tunes nickel’s redox potential. Catalytically essential states include:

  • Ni(I) (MCRred1): EPR-active; initiates methane formation (E°′ = −650 mV) [1] [5].
  • Ni(II) (MCRsilent): EPR-silent; inactive resting state [1].
  • Ni(III) (MCRox1): EPR-active; forms during oxidative inactivation or anaerobic methane oxidation [5] [7].

Table 2: Redox States of Coenzyme F430

StateEPR SignalCatalytic RoleSpectral Signature
Ni(I)ActiveMethanogenesis initiationAbsorbance at 385 nm
Ni(II)SilentInactive (resting)Absorbance at 420–430 nm
Ni(III)ActiveMethane oxidationAbsorbance at 425 nm; g = 2.07

Coordination Chemistry and Electronic Configuration

In MCRred1, Ni(I) adopts a square-planar geometry coordinated to F430’s four pyrrole nitrogens. During catalysis, it transiently binds methyl-CoM’s sulfur atom, facilitating methyl transfer. Spectroscopic studies confirm that axial ligation by McrA-Gln⁴⁴⁷ stabilizes the Ni(I) state, while sulfur coordination from CoM (in MCRox1) induces a distorted octahedral geometry [3] [7] [9]. The electronic flexibility of F430 enables a 10¹²-fold rate enhancement for C–S bond cleavage in methyl-CoM [8].

Evolutionary Conservation Across Methanogens and Anaerobic Methanotrophs (ANME)

F430 is universally conserved in all methane-cycling archaea. Phylogenetic analyses of mcrA genes reveal >85% sequence identity between methanogens (e.g., Methanococcus maripaludis) and anaerobic methanotrophs (ANME-1/2). Structural comparisons confirm identical F430 orientations in MCRs from both groups, though ANME enzymes exhibit a methylthio-group modification on F430, potentially optimizing it for reverse catalysis (methane oxidation) [2] [5] [6].

Catalytic Mechanism and Activation of MCR

Properties

CAS Number

53501-90-9

Product Name

methyl coenzyme M

IUPAC Name

2-methylsulfanylethanesulfonic acid

Molecular Formula

C3H8O3S2

Molecular Weight

156.2 g/mol

InChI

InChI=1S/C3H8O3S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H,4,5,6)

InChI Key

FGMRHOCVEPGURB-UHFFFAOYSA-N

SMILES

CSCCS(=O)(=O)O

Synonyms

2-(methylthio)ethanesulfonic acid
CH3-S-coenzyme M
methyl coenzyme M
methyl coenzyme M, ammonium salt
methyl CoM

Canonical SMILES

CSCCS(=O)(=O)O

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